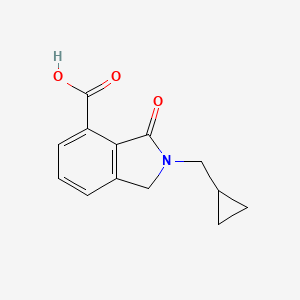

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Overview

Description

The compound “2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid” appears to contain a cyclopropyl group, an isoindoline group, and a carboxylic acid group . The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained . The isoindoline group is a bicyclic structure containing a benzene ring fused to a five-membered ring containing a nitrogen atom. The carboxylic acid group consists of a carbon double-bonded to an oxygen atom and also bonded to a hydroxyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the isoindoline group, and the carboxylic acid group in separate steps, followed by their combination. The cyclopropyl group could potentially be formed via a cyclopropanation reaction . The isoindoline group could be formed via a cyclization reaction involving an aniline and a suitable carbonyl compound. The carboxylic acid group could be introduced via a suitable functional group transformation.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl group, the isoindoline group, and the carboxylic acid group. The cyclopropyl group would introduce ring strain into the molecule, which could have significant effects on its reactivity .Scientific Research Applications

Efficient Synthesis Techniques

Studies have developed efficient methods for synthesizing derivatives of 3-oxoisoindoline, demonstrating the flexibility and potential of this chemical structure in various chemical reactions. For example, a method utilizing OSU-6 as a catalyst has been highlighted for its efficiency in synthesizing substituted (±)-3-oxoisoindoline-1-carbonitriles and carboxamides, showcasing the catalyst's high Lewis acid strength and recyclability (Nammalwar et al., 2015).

Novel Synthetic Pathways

Researchers have developed innovative pathways to create complex 3-oxoisoindoline structures, including one-pot syntheses that integrate multiple reaction steps efficiently. An example includes the Ugi-click reaction that has been employed to synthesize oxoisoindoline-1,2,3-triazole hybrids, demonstrating a versatile approach to generating these compounds in good yields (Akrami et al., 2016).

Potential for Bioactive Compound Development

The structural versatility of 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid derivatives allows for the exploration of their biological activities. Synthesis and property studies of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters have been undertaken to develop new medicines, indicating the compound's potential in pharmaceutical research (Altukhov, 2014).

Application in Polymer Science

The compound has also found applications in polymer science, where it serves as a monomer for the synthesis of poly(amide-imide)s. This illustrates the compound's utility in creating high-performance materials with desirable thermal and mechanical properties (Yang & Lin, 1995).

Green Chemistry Approaches

Researchers are utilizing green chemistry principles to synthesize derivatives of 3-oxoisoindoline, emphasizing the importance of environmentally friendly methods in chemical synthesis. Protic ionic liquids, for example, have been employed to convert bicyclo[2.2.1]heptadienes into N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, showcasing rapid and substrate-tolerant synthesis routes (Gordon et al., 2010).

properties

IUPAC Name |

2-(cyclopropylmethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-11-9(2-1-3-10(11)13(16)17)7-14(12)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGQMYCFMJZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

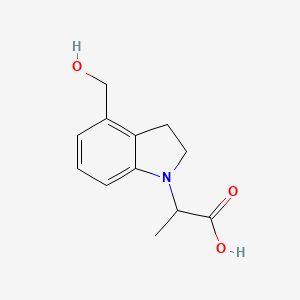

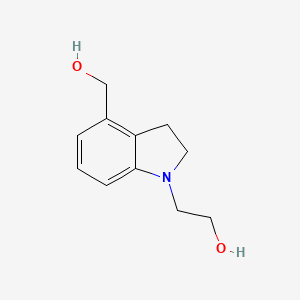

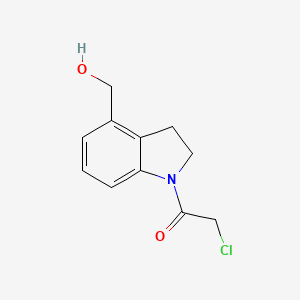

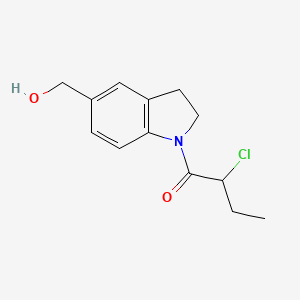

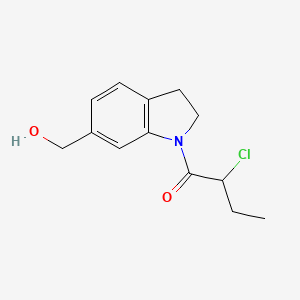

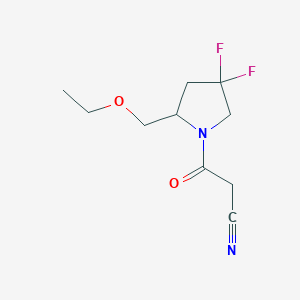

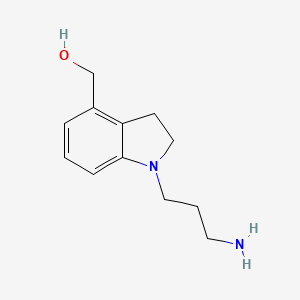

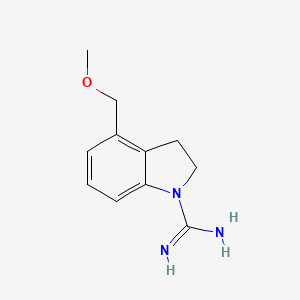

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)

![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)